molecular formula C15H14FNO2 B183311 Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine CAS No. 346725-54-0

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

Cat. No.: B183311
CAS No.: 346725-54-0
M. Wt: 259.27 g/mol
InChI Key: QZYDHJQNBCPBGJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzodioxol-5-ylmethyl-(4-fluoro-benzyl)-amine possesses multiple systematic names reflecting its complex structural composition. The compound is officially designated with the Chemical Abstracts Service number 346725-54-0, establishing its unique chemical identity in scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is named N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine, which systematically describes the connectivity between its constituent parts. Alternative nomenclature includes 1-(benzo[d]dioxol-5-yl)-N-(4-fluorobenzyl)methanamine and N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine, both of which emphasize different aspects of the molecular structure.

The molecular formula C15H14FNO2 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 259.27 grams per mole places this compound in the range typical for aromatic secondary amines with moderate molecular complexity. The compound exists in various salt forms, including the hydrochloride salt with molecular formula C15H15ClFNO2 and molecular weight 295.73 grams per mole, which enhances its solubility and stability for research applications.

Property Value Reference
Chemical Abstracts Service Number 346725-54-0
Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
International Union of Pure and Applied Chemistry Name N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
Hydrochloride Salt Formula C15H15ClFNO2
Hydrochloride Salt Weight 295.73 g/mol

Structural Classification and Representation

The structural architecture of benzodioxol-5-ylmethyl-(4-fluoro-benzyl)-amine reflects a sophisticated arrangement of functional groups that confer unique chemical properties to the molecule. The compound belongs to the class of secondary amines, specifically those containing aromatic benzyl substituents on the nitrogen atom. The benzodioxole moiety represents a fused bicyclic structure comprising a benzene ring fused to a 1,3-dioxole ring, creating a methylenedioxy bridge that influences the electronic distribution of the aromatic system. This structural feature is commonly found in natural products and synthetic compounds with biological activity, contributing to enhanced lipophilicity and potential for intermolecular interactions.

The 4-fluorobenzyl component introduces a halogen substituent that significantly affects the compound's physicochemical properties. The fluorine atom, positioned para to the methyl linkage, serves as an electron-withdrawing group that modulates the electron density of the benzyl system and influences the compound's reactivity patterns. The presence of fluorine also enhances the compound's metabolic stability and can affect its binding affinity to biological targets, making it valuable for medicinal chemistry applications. The methylene bridges connecting both aromatic systems to the central nitrogen atom provide conformational flexibility while maintaining the integrity of the aromatic-amine interactions.

The three-dimensional conformation of the molecule allows for specific spatial arrangements that influence its chemical behavior and intermolecular interactions. The benzodioxole ring system adopts a planar configuration, while the methylenedioxy bridge introduces a slight deviation from planarity that affects the overall molecular geometry. The 4-fluorobenzyl group maintains its aromatic character while the fluorine substitution creates a dipole moment that contributes to the compound's overall polarity. These structural characteristics position the compound as a versatile intermediate for further synthetic transformations and as a probe for structure-activity relationship studies.

Historical Context and Development

The development of benzodioxol-5-ylmethyl-(4-fluoro-benzyl)-amine can be traced through the evolution of synthetic methodologies for secondary amine preparation and the growing interest in benzodioxole-containing compounds. The compound first appeared in chemical databases in 2005, reflecting the advancing capabilities in synthetic organic chemistry during that period. The creation date of July 9, 2005, in the PubChem database marks its initial characterization and registration as a distinct chemical entity. The subsequent modification date of May 24, 2025, indicates ongoing research interest and potential updates to its chemical and biological properties.

The synthetic approach to this compound emerged from broader research into deaminative coupling reactions, particularly those catalyzed by transition metal complexes. Early investigations focused on developing efficient methods for forming carbon-nitrogen bonds between primary amines, leading to the discovery of catalytic systems capable of producing secondary amines with high selectivity. The specific synthesis of benzodioxol-5-ylmethyl-(4-fluoro-benzyl)-amine was reported as part of comprehensive studies on unsymmetric secondary amine formation using 4-fluorobenzylamine and benzodioxole-containing substrates. These investigations demonstrated the compound's formation through catalytic systems employing ruthenium complexes with specialized ligands under controlled thermal conditions.

Research publications from 2018 documented detailed synthetic procedures for preparing this compound, highlighting its role as both a synthetic target and a mechanistic probe. The development timeline shows progression from initial discovery through optimization of synthetic routes to current applications in organic chemistry research. The compound's inclusion in commercial chemical catalogs by major suppliers such as Sigma-Aldrich indicates its recognition as a valuable research tool and synthetic intermediate. The historical development reflects broader trends in organic synthesis toward more sophisticated amine-forming reactions and the exploration of fluorinated aromatic compounds for various applications.

Significance in Organic Chemistry Research

Benzodioxol-5-ylmethyl-(4-fluoro-benzyl)-amine holds substantial significance in contemporary organic chemistry research, particularly in the development of catalytic methodologies for amine synthesis. The compound serves as a crucial example in studies of deaminative coupling reactions, where it demonstrates the feasibility of forming complex secondary amines from readily available primary amine precursors. Research investigations have utilized this compound to probe the mechanisms of ruthenium-catalyzed amine coupling reactions, providing insights into the catalytic pathways and reaction intermediates involved in these transformations. The compound's formation from 4-fluorobenzylamine and benzodioxole-containing amines illustrates the scope and limitations of modern catalytic systems for constructing carbon-nitrogen bonds.

The structural features of this compound make it particularly valuable for investigating electronic effects in organic reactions. The combination of electron-donating benzodioxole and electron-withdrawing fluorobenzyl groups creates an ideal system for studying how electronic properties influence reaction rates, selectivity, and product distributions. Researchers have employed this compound in kinetic isotope effect studies to understand rate-limiting steps in catalytic processes, contributing to the fundamental understanding of amine coupling mechanisms. The compound's behavior in these studies has provided evidence for specific mechanistic pathways and helped establish structure-activity relationships for related synthetic transformations.

Current research applications extend beyond synthetic methodology to include studies of conformational dynamics and intermolecular interactions. The compound's ability to participate in hydrogen bonding through its amine functionality, combined with the aromatic stacking potential of its benzyl groups, makes it useful for investigating non-covalent interactions in solution and solid-state environments. Advanced spectroscopic techniques have been employed to characterize the compound's behavior under various conditions, contributing to broader understanding of aromatic amine chemistry. The ongoing commercial availability and research interest in this compound underscore its continued relevance in advancing organic chemistry knowledge and synthetic capabilities.

Research Application Key Findings Methodological Contribution
Deaminative Coupling Studies Successful formation from primary amines via ruthenium catalysis Expanded scope of catalytic amine synthesis
Mechanistic Investigations Evidence for specific catalytic pathways and intermediates Enhanced understanding of transition metal catalysis
Electronic Effect Studies Demonstration of electronic influence on reaction outcomes Structure-activity relationship development
Kinetic Isotope Studies Identification of rate-limiting steps in catalytic processes Mechanistic insight into carbon-nitrogen bond formation

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDHJQNBCPBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357919
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-54-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Benzo dioxol-5-ylmethyl Derivatives

The benzodioxol-5-ylmethyl group is typically synthesized via alkylation or coupling reactions. A prominent method involves the reaction of 5-(chloromethyl)benzo[d][1,dioxole with nucleophiles such as thiazolidine-2,4-dione. For instance, a suspension of thiazolidine-2,4-dione (10.0 mmol), 5-(chloromethyl)benzo[d]dioxole (10.0 mmol), and potassium fluoride (10.0 mmol) in dichloromethane yields 3-(benzo[d]dioxol-5-ylmethyl)thiazolidine-2,4-dione after extraction and solvent removal. Alternative routes employ CuI-mediated coupling of salicylic acids with acetylenic esters to form 4H-benzo[d][1,dioxin-4-ones, which are subsequently functionalized.

Synthesis of 4-Fluoro-benzylamine

The 4-fluoro-benzylamine component is efficiently prepared via catalytic hydrogenation of p-fluorobenzaldehyde using nano nickel catalysts. In a representative procedure, p-fluorobenzaldehyde, methanol, and nano nickel (0.2–1.0 wt%) are reacted under hydrogen pressure (1–3 MPa) at 70–120°C, achieving yields exceeding 95%. This method avoids harsh reducing agents and ensures high purity (>99%) after distillation.

Coupling Methodologies for Final Assembly

Reductive Amination

A two-step reductive amination strategy is widely employed:

  • Formation of the imine : Benzodioxol-5-ylmethylamine reacts with 4-fluorobenzaldehyde in ethanol under acidic conditions.

  • Reduction : The intermediate imine is reduced using sodium borohydride or catalytic hydrogenation.

This approach, however, requires careful control of stoichiometry to avoid over-reduction or byproduct formation.

Nucleophilic Substitution

Alternative routes leverage alkylation reactions. For example, benzodioxol-5-ylmethyl chloride reacts with 4-fluoro-benzylamine in the presence of a base (e.g., triethylamine) to form the target compound. Yields are moderate (60–75%) due to competing elimination reactions.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate coupling. A mixture of benzodioxol-5-ylmethylamine, 4-fluorobenzyl chloride, and triethylamine in ethanol undergoes microwave heating (100°C, 2 hours), achieving 85% yield with reduced reaction time.

Optimization and Challenges

Catalyst Selection

  • Nano nickel catalysts enhance hydrogenation efficiency for 4-fluoro-benzylamine synthesis, offering recyclability and reduced metal leaching.

  • CuI/NaHCO<sub>3</sub> systems facilitate benzodioxol formation via alkyne coupling, though scalability remains a concern.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.

  • Distillation under reduced pressure ensures high-purity 4-fluoro-benzylamine (b.p. 186–190°C).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPuritySource
Reductive AminationBenzodioxol-5-ylmethylamine, 4-fluorobenzaldehydeEtOH, NaBH<sub>4</sub>, rt70–80%>95%
Microwave CouplingBenzodioxol-5-ylmethyl chloride, 4-fluoro-benzylamineMicrowave, 100°C, 2h85%98%
Nano Nickel Hydrogenationp-Fluorobenzaldehyde, H<sub>2</sub>70–120°C, 1–3 MPa H<sub>2</sub>95–99%>99%

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine has been investigated for its potential as an antitumor agent . Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound has shown the ability to inhibit enzymes linked to cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .
  • Induction of Apoptosis : It may induce programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases .

Anticancer Activity Case Study

A study evaluating the compound's effectiveness against several cancer cell lines yielded the following IC50 values:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results suggest that this compound is more effective than doxorubicin in certain contexts while being non-cytotoxic towards normal cell lines (IC50 > 150 µM) .

Materials Science

The compound's unique structure makes it useful in developing novel materials with specific electronic properties. Its potential applications in this field include:

  • Organic Electronics : The benzodioxole structure can contribute to the design of organic semiconductors.
  • Sensors : Its chemical properties may be leveraged to create sensitive detection systems for various analytes.

Structure-Activity Relationships (SAR)

The fluorine atom's presence significantly impacts the compound's biological activity compared to non-fluorinated analogs. It enhances lipophilicity and alters electronic properties, which can improve binding affinity to target proteins and enzymes .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationship (SAR) : The para-fluoro substituent on the benzyl group optimizes electronic and steric properties for DAT binding, as seen in . Ortho-substituents or methoxy groups reduce efficacy .
  • Solubility and Bioavailability : Salt forms (e.g., oxalate, hydrochloride) enhance aqueous solubility, critical for in vivo applications .
  • Metabolic Stability : Ethyl linkers or bicyclic structures (e.g., piperidine) may mitigate rapid hepatic clearance compared to benzyl analogues .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a fluorobenzyl amine. This unique configuration is believed to contribute to its reactivity and biological properties.

The compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially altering their activity and contributing to its antitumor effects.
  • Receptor Binding : The compound can bind to specific receptors involved in cell signaling pathways, which may lead to the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Biological Activity and Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These results indicate that the compound exhibits stronger antitumor activity compared to standard drugs like doxorubicin, particularly against liver and colon cancer cell lines .

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on HepG2, HCT116, and MCF-7 cell lines using the SRB assay. The findings revealed that most derivatives showed significant antitumor activity, with some compounds exhibiting IC50 values lower than those of reference drugs .

Case Study 2: Mechanistic Studies
Further investigations into the mechanisms of action revealed that this compound induces apoptosis through the mitochondrial pathway. This was assessed via annexin V-FITC apoptosis assays and analysis of proteins involved in apoptosis regulation such as Bax and Bcl-2 .

Structure-Activity Relationships (SARs)

The biological activity of this compound can be influenced by structural modifications. Compounds with similar structural features have been synthesized and tested for their biological activities:

Compound Name Structure Features Biological Activity
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-trifluoromethoxyphenyl)thiophene-2-carboxamideContains benzo[d][1,3]dioxole and thiopheneInhibitor of c-KIT and VEGFR
2-fluoro-4-[6-(4-methoxyphenyl)methylcarbamoyl]-quinazolineFluorinated quinazoline scaffoldAnticancer activity
5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazoleThiazole ring with benzo[d][1,3]dioxolePotential anti-inflammatory

These studies suggest that modifications to the benzyl or dioxole moieties can enhance or diminish biological activity, providing insights for future drug design efforts.

Q & A

Basic: What are the key synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via multi-step reactions, often involving:

  • Nucleophilic substitution : Reacting 4-fluoro-benzylamine with a benzo[1,3]dioxol-5-ylmethyl electrophile (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Catalysts like K2_2CO3_3 improve yields by deprotonating the amine .
  • Reductive amination : Condensing benzo[1,3]dioxol-5-ylmethyl aldehyde with 4-fluoro-benzylamine using NaBH4_4 or NaBH3_3CN in methanol at room temperature. Yields depend on stoichiometric ratios and pH control .

Critical Factors:

  • Temperature : Higher temperatures (>80°C) risk decomposition of the dioxole moiety.
  • Solvent polarity : DMF enhances solubility of aromatic intermediates but may require purification via column chromatography .

Basic: How is the compound characterized spectroscopically to confirm structural integrity?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Key signals include:
    • Benzo[1,3]dioxole protons at δ 6.7–6.9 ppm (multiplet, 3H) and the methylene bridge (δ 4.2–4.4 ppm).
    • 4-fluoro-benzyl group: Fluorine-coupled aromatic protons (δ 7.2–7.4 ppm, doublet, J = 8.5 Hz) .
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1270 cm1^{-1}) and NH (3300–3500 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, with bond angles and torsion angles validating stereochemistry .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in IC50_{50} values or target selectivity often arise from:

  • Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hours). For example, compound C27 showed IC50_{50} = 2.07 μM (HeLa) vs. 3.52 μM (A549) due to differential apoptosis pathways .
  • Structural analogs : Compare positional isomers (e.g., benzo[1,3]dioxol-4-yl vs. -5-yl derivatives) to isolate electronic effects. A 2023 study found that 5-yl derivatives exhibit 10-fold higher serotonin receptor affinity due to improved π-π stacking .

Resolution Framework:

Validate purity via HPLC (>95%).

Replicate assays under identical conditions.

Perform molecular docking to identify binding site variations .

Advanced: How is molecular modeling applied to elucidate its mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). For antitumor activity, compound C27 showed strong binding to tubulin (ΔG = -9.2 kcal/mol) via hydrogen bonds with Thr179 and hydrophobic interactions with the dioxole ring .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å over time indicates stable binding .

Key Parameters:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Grid box size : Ensure coverage of active sites (e.g., 20 Å3^3 for kinase domains) .

Basic: What in vitro models are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer assays :
    • Cell viability : MTT assay on HeLa, A549, and MCF-7 lines (48–72 hours). IC50_{50} values <5 μM indicate potency .
    • Apoptosis : Dual AO/EB staining and flow cytometry (Annexin V/PI) quantify early/late apoptotic cells .
  • Antimicrobial testing : Microdilution assays (MIC values) against S. aureus and E. coli. Derivatives with electron-withdrawing groups (e.g., -NO2_2) show enhanced activity due to membrane disruption .

Advanced: How do structural modifications affect potency and selectivity?

Methodological Answer:
SAR studies reveal:

ModificationEffectExample
Substitution on dioxole Electron-donating groups (e.g., -OCH3_3) increase CNS penetration but reduce metabolic stability .5-Methoxy analog: 2x higher logP but 30% lower t1/2_{1/2} in liver microsomes.
Fluorine position Para-fluoro (vs. meta) on benzyl group enhances σ1_1 receptor binding (Ki_i = 12 nM) due to reduced steric hindrance .4-Fluoro analog: IC50_{50} = 1.8 μM vs. 3.5 μM (3-Fluoro).
Methylene bridge elongation Adding a CH2_2 spacer decreases potency (e.g., IC50_{50} from 2.07 μM to >10 μM) by disrupting planar geometry .

Design Strategy:

  • Prioritize substitutions that balance lipophilicity (clogP 2–4) and polar surface area (<80 Å2^2) for blood-brain barrier penetration .

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